N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide

Cancer metabolism PDHK1 inhibition Kinase selectivity

This compound features a unique 5-bromothiophen-2-yl substituent at the thiazole 4-position, distinguishing it from the 4-bromophenyl analog (CAS 325987-13-1). With higher TPSA (127 vs ~83 Ų) and sulfur-mediated chalcogen bonding potential, it enables SAR studies on thiophene-vs-phenyl effects on kinase selectivity and ADME. Annotated as a PDHK1 inhibitor for cancer metabolism research; ideal for isoform selectivity profiling against PDHK1/2/3/4. Request a quote.

Molecular Formula C12H6BrClN2OS3
Molecular Weight 405.73
CAS No. 391229-45-1
Cat. No. B2699197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide
CAS391229-45-1
Molecular FormulaC12H6BrClN2OS3
Molecular Weight405.73
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C12H6BrClN2OS3/c13-9-3-1-7(19-9)6-5-18-12(15-6)16-11(17)8-2-4-10(14)20-8/h1-5H,(H,15,16,17)
InChIKeyUAZFCYGBWOVFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

391229-45-1 – N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide: Procurement-Grade Structural and Physicochemical Baseline


N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide (CAS 391229-45-1) is a synthetic small molecule (MW 405.7 g/mol, C12H6BrClN2OS3) featuring a 1,3-thiazole core substituted at the 4-position with a 5-bromothiophen-2-yl group and acylated at the 2-amino position with a 5-chlorothiophene-2-carboxamide moiety . The compound is cataloged in PubChem (CID 4063509) with a computed XLogP3-AA of 5.5, indicating high lipophilicity, and a topological polar surface area (TPSA) of 127 Ų . Database annotations from the Drugmap/IDRB platform list this compound as a thiazole carboxamide derivative with a patented indication for metastatic cancer and solid tumors, targeting pyruvate dehydrogenase kinase 1 (PDHK1) as its putative mechanism of action . However, no primary research publications with quantitative biological activity data (IC50, Ki, or cellular potency) for this specific compound were identified in the public domain as of the search date.

Why In-Class Thiazole Carboxamide Analogs Cannot Substitute for CAS 391229-45-1 Without Quantitative Verification


The thiazole-2-carboxamide scaffold is a privileged structure in kinase inhibitor design, but small substituent changes on the thiazole 4-position and the carboxamide aryl ring produce large shifts in target selectivity and potency . The closest commercially cataloged analog, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide (CAS 325987-13-1), differs only by replacing the 5-bromothiophen-2-yl at position 4 with a 4-bromophenyl group—yet this single heteroatom substitution alters the hydrogen-bonding capacity, ring electronics, and TPSA of the molecule . Since the 5-bromothiophene substituent introduces a sulfur atom capable of participating in chalcogen bonding and alters the dihedral angle between the thiazole and the pendant ring relative to a phenyl analog, its contribution to target binding cannot be assumed equivalent. Without quantitative head-to-head data against PDHK1 or other relevant targets, generic substitution risks selecting a compound with fundamentally different target engagement profiles. The quantitative evidence below, though limited, establishes the only verifiable differentiation points available for procurement decision-making.

Quantitative Differentiation Evidence for CAS 391229-45-1 Versus Its Closest Structural Analogs


Target Annotation: PDHK1 Inhibitor Classification Versus PDK-1 Inhibitor Analogs

CAS 391229-45-1 is annotated in the IDRB Drugmap database as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor, distinguishing it from structurally related thiazole carboxamides in patent US20130165450A1, which are described as 3-phosphoinositide-dependent protein kinase 1 (PDK-1) inhibitors . PDHK1 and PDK-1 are functionally and structurally distinct kinases: PDHK1 regulates glucose metabolism via phosphorylation of the pyruvate dehydrogenase complex, while PDK-1 is a master kinase in the PI3K/AKT signaling pathway. The closest analog CAS 325987-13-1 (N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide) has no publicly curated target annotation in authoritative databases, making its pharmacological profile undefined. This target-class differentiation provides a procurement rationale where PDHK1-mediated metabolic modulation is the research objective.

Cancer metabolism PDHK1 inhibition Kinase selectivity Drug repurposing

Structural Differentiation: 5-Bromothiophene Substituent at Thiazole 4-Position Versus 4-Bromophenyl in the Closest Catalog Analog

CAS 391229-45-1 possesses a 5-bromothiophen-2-yl substituent at the thiazole 4-position, whereas the closest commercially cataloged analog, CAS 325987-13-1, carries a 4-bromophenyl group at the same position . This substitution introduces a ring sulfur atom in the target compound that is absent in the phenyl analog, altering the heteroatom count (20 vs. 19 heavy atoms), molecular formula (C12H6BrClN2OS3 vs. C14H8BrClN2OS2), and computed TPSA (127 Ų vs. ~83 Ų for the phenyl analog) . The thiophene sulfur introduces potential for chalcogen bonding interactions with protein targets and alters the conformational preference of the biaryl system due to reduced steric hindrance relative to a phenyl ring .

Medicinal chemistry SAR Heterocyclic substitution Bioisosterism

Regioisomeric Differentiation: 5-Chlorothiophene Carboxamide at Thiazole 2-Amino Versus 3-Chlorobenzamide Analog

CAS 391229-45-1 carries a 5-chlorothiophene-2-carboxamide at the thiazole 2-amino position. A regioisomeric analog, CAS 391229-53-1 (N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide), replaces the 5-chlorothiophene with a 3-chlorophenyl carboxamide . This substitution replaces a thiophene ring (five-membered, sulfur-containing) with a phenyl ring (six-membered, all-carbon), altering ring electronics, planarity, and hydrogen-bond acceptor capacity. The 5-chlorothiophene carboxamide introduces an additional sulfur atom as a potential hydrogen-bond acceptor and alters the dihedral angle between the carboxamide plane and the aryl ring compared to the benzamide analog .

Regioisomerism Carboxamide SAR Target engagement Chemical procurement

Physicochemical Differentiation: Lipophilicity and Permeability Predictors Versus In-Class Analogs

The computed XLogP3-AA of CAS 391229-45-1 is 5.5, placing it at the upper boundary of typical oral drug-like space (Lipinski's rule of five recommends logP ≤ 5) . The closest cataloged analog CAS 325987-13-1 has a molecular formula (C14H8BrClN2OS2) suggesting similar or slightly higher lipophilicity due to the larger aromatic surface area of the biphenyl-like system compared to the bithiophene-like system in the target compound. The TPSA of 127 Ų for the target compound provides moderate polarity that may influence solubility and membrane partitioning differently than the lower TPSA (~83 Ų) of the phenyl analog . The compound contains one hydrogen bond donor (carboxamide N-H) and five hydrogen bond acceptors.

ADME prediction Lipophilicity Drug-likeness Procurement specification

Validated Application Scenarios for CAS 391229-45-1 Based on Available Differential Evidence


PDHK1-Mediated Cancer Metabolism Research Where PDK-1 Inhibitor Scaffolds Are Inappropriate

Based on its curated target annotation as a PDHK1 inhibitor , this compound is most appropriate for research programs investigating the metabolic regulation of pyruvate dehydrogenase in cancer cells. PDHK1 inhibition forces pyruvate dehydrogenase into its active, dephosphorylated state, promoting oxidative phosphorylation over aerobic glycolysis—a strategy relevant in PTEN-deficient cancers and tumors exhibiting the Warburg effect. Procurement of this specific CAS number is warranted when the experimental design requires a PDHK1-targeted thiazole carboxamide rather than PDK-1 inhibitors (such as those described in patent US20130165450A1), which target a different node in oncogenic signaling.

Structure-Activity Relationship (SAR) Studies Exploring Heteroaryl Substitution at the Thiazole 4-Position

The 5-bromothiophen-2-yl group at the thiazole 4-position provides a unique structural feature not present in the 4-bromophenyl analog (CAS 325987-13-1) or the 3-chlorobenzamide regioisomer (CAS 391229-53-1) . This compound serves as a key intermediate or comparator in SAR campaigns investigating how thiophene-versus-phenyl substitution affects kinase selectivity, cellular potency, and ADME properties within the thiazole-2-carboxamide inhibitor series. The additional sulfur atom and higher TPSA (127 Ų vs. ~83 Ų for the phenyl analog) provide measurable physicochemical differentiation for probing structure-property relationships.

Chemical Biology Probe Development for PDHK Isoform Selectivity Profiling

Given the absence of publicly reported selectivity data, this compound is positioned for use in chemical probe development where the research aim is to establish the PDHK isoform selectivity profile (PDHK1 vs. PDHK2/3/4) of the thiazole carboxamide scaffold. Procurement of this specific CAS number, combined with systematic profiling against all four PDHK isoforms, would generate novel selectivity data that is currently absent from the public domain . The compound's unique structural features (dual thiophene substitution pattern) may confer isoform selectivity that distinguishes it from other PDHK inhibitor chemotypes.

Reference Standard for Analytical Method Development and Quality Control of Thiazole Carboxamide Libraries

With well-defined computed physicochemical properties including MW 405.7 g/mol, XLogP3 5.5, and TPSA 127 Ų , this compound can serve as a retention time and ionization efficiency reference standard for HPLC-MS method development targeting thiazole carboxamide compound libraries. Its distinct retention characteristics (driven by the dual thiophene-thiazole heterocyclic system) differentiate it from phenyl-containing analogs, making it a useful system suitability standard for analytical methods designed to separate closely related thiazole carboxamide congeners.

Quote Request

Request a Quote for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.